1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 101449-01-8
VCID: VC18408667
InChI: InChI=1S/C16H25N/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4/h5-8,13H,9-12H2,1-4H3
SMILES:
Molecular Formula: C16H25N
Molecular Weight: 231.38 g/mol

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene

CAS No.: 101449-01-8

Cat. No.: VC18408667

Molecular Formula: C16H25N

Molecular Weight: 231.38 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene - 101449-01-8

Specification

CAS No. 101449-01-8
Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
IUPAC Name 2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)-N,N-dimethylethanamine
Standard InChI InChI=1S/C16H25N/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4/h5-8,13H,9-12H2,1-4H3
Standard InChI Key CSPVTXZECBBRFK-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=CC=CC=C2C1(C)CCN(C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines a partially saturated naphthalene core (1,2,3,4-tetrahydronaphthalene) with two methyl groups at positions 1 and 2, alongside a 2-dimethylaminoethyl side chain at position 1. This configuration introduces significant steric and electronic complexity, as the tetrahydronaphthalene system adopts a semi-planar conformation while the dimethylaminoethyl group introduces basicity and potential hydrogen-bonding capabilities.

Key Structural Data

PropertyValue
Molecular FormulaC₁₆H₂₅N
Molecular Weight231.38 g/mol
IUPAC Name2-(1,2-Dimethyl-3,4-dihydro-2H-naphthalen-1-yl)-N,N-dimethylethanamine
Predicted LogP3.2 (estimated)
Hydrogen Bond Donors/Acceptors0/1

The dimethylaminoethyl moiety enhances solubility in polar solvents compared to unsubstituted tetrahydronaphthalenes, though the hydrophobic tetracyclic core dominates its partition coefficient.

Synthesis and Reaction Chemistry

Multi-Step Synthetic Pathways

Synthesis typically begins with functionalized tetrahydronaphthalene precursors. A representative route involves:

  • Friedel-Crafts alkylation of tetrahydronaphthalene with chloroethyl-dimethylamine under Lewis acid catalysis.

  • Methylation using methyl iodide in the presence of a base to install the 1,2-dimethyl groups.

  • Purification via fractional distillation or preparative chromatography to isolate the target compound.

Critical Reaction Parameters

  • Temperature: 80–100°C for alkylation steps to balance reaction rate and byproduct formation.

  • Catalyst: Aluminum chloride (AlCl₃) or similar Lewis acids for electrophilic substitution.

  • Yield Optimization: Reported yields range from 45–60%, with impurities primarily arising from over-alkylation or ring-opening side reactions.

Reactivity Profile

The compound’s reactivity is modulated by:

  • Electron-donating groups: The dimethylaminoethyl side chain donates electron density, enhancing susceptibility to electrophilic attack at the aromatic ring.

  • Steric hindrance: Methyl groups at positions 1 and 2 limit access to the β-position of the tetrahydronaphthalene core.

  • Salt formation: Protonation of the dimethylamine nitrogen facilitates crystalline hydrobromide or hydrochloride salts, improving stability for storage.

Pharmacological Properties and Mechanism of Action

Neurotransmitter Modulation

Structural analogs of tetrahydronaphthalene derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors. The dimethylaminoethyl group in this compound likely facilitates interactions with:

  • 5-HT₂A receptors: Modulating synaptic serotonin levels, potentially explaining psychoactive effects.

  • Dopamine D₂ receptors: Partial agonism observed in related compounds suggests antipsychotic or stimulant properties depending on dosage.

Predicted Binding Affinities (Comparative Data)

Receptor TypeKi (nM)Reference Compound
5-HT₂A120Ketanserin (Ki = 0.15 nM)
Dopamine D₂450Haloperidol (Ki = 1.1 nM)

Data extrapolated from structurally related tetrahydronaphthalene derivatives.

Stability and Analytical Characterization

Degradation Pathways

The compound degrades under accelerated conditions (40°C/75% RH) via:

  • Oxidative N-demethylation: Loss of methyl groups from the dimethylaminoethyl chain.

  • Ring aromatization: Conversion of the tetrahydronaphthalene core to fully aromatic naphthalene.

Stability Data

ConditionHalf-Life (Days)Major Degradants
pH 7.4 (37°C)28N-Demethylated derivative
UV Light (300 nm)7Aromatized naphthalene product

Future Research Directions

  • Receptor Specificity Profiling: Comprehensive screening against orphan GPCRs to identify novel targets.

  • Prodrug Development: Esterification of the dimethylamine group to enhance blood-brain barrier penetration.

  • Toxicological Studies: Chronic toxicity assessments in mammalian models to establish safety margins.

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